molecular formula C19H26O5 B12285573 8-(3,4-Dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol

8-(3,4-Dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol

Cat. No.: B12285573
M. Wt: 334.4 g/mol
InChI Key: KRCZMXBDOAENDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(3,4-Dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol is a complex organic compound with the molecular formula C19H26O5. It is characterized by its unique spirocyclic structure, which includes a dioxaspirodecane ring system and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3,4-Dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

8-(3,4-Dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 8-(3,4-Dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways and exerting its effects . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(3,4-Dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol is unique due to its specific combination of a spirocyclic core and a dimethoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

8-(3,4-dimethoxyphenyl)-8-prop-2-enyl-1,4-dioxaspiro[4.5]decan-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O5/c1-4-7-18(14-5-6-15(21-2)16(12-14)22-3)8-9-19(13-17(18)20)23-10-11-24-19/h4-6,12,17,20H,1,7-11,13H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRCZMXBDOAENDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCC3(CC2O)OCCO3)CC=C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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